2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is an organic compound with a complex structure that includes both aromatic and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a piperidine derivative under specific conditions. For instance, the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in DMSO has been reported .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is not fully elucidated. it is believed to interact with various molecular targets due to its structural features. The piperidine moiety may interact with neurotransmitter receptors, while the aromatic ring could participate in π-π interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethyl alcohol:
3,4-Dimethoxybenzeneethanol: Another similar compound with applications in organic synthesis.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its combination of aromatic and piperidine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-25-18-8-12-22(13-9-18)17-6-10-23(11-7-17)21(24)15-16-4-5-19(26-2)20(14-16)27-3/h4-5,14,17-18H,6-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBDEIRKOVOQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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